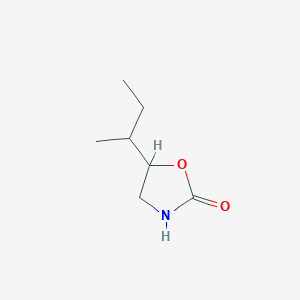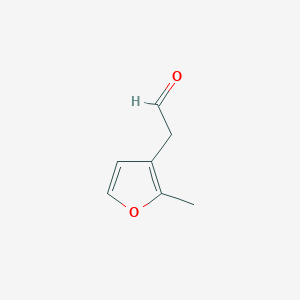
(2-Methyl-3-furyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylfuran-3-yl)acetaldehyde is an organic compound that belongs to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-methylfuran-3-yl)acetaldehyde can be synthesized through several methods. One common approach involves the selective hydrogenation of furfural, a derivative of furan, using catalysts such as ReOx and WOx modified Cu/Al2O3 . Another method includes the hydroxyalkylation/alkylation reactions of 2-methylfuran with biomass-derived carbonyl compounds .
Industrial Production Methods
Industrial production of 2-(2-methylfuran-3-yl)acetaldehyde often involves the use of fluidized bed reactors for the selective hydrogenation of furfural. This process ensures high yield and purity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-methylfuran-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
Oxidation: 2-(2-methylfuran-3-yl)acetic acid.
Reduction: 2-(2-methylfuran-3-yl)ethanol.
Substitution: Various substituted furans depending on the electrophile used.
Applications De Recherche Scientifique
2-(2-methylfuran-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential antibacterial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of value-added chemicals and liquid fuels.
Mécanisme D'action
The mechanism of action of 2-(2-methylfuran-3-yl)acetaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane integrity of bacteria and fungi . The compound’s furan ring structure allows it to participate in various biochemical pathways, enhancing its efficacy in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-acetyl-5-methylfuran: Used in the food industry for its flavoring properties.
2-methylfuran: A precursor for the synthesis of various chemicals and fuels.
Furfural: An important industrial chemical used in the production of resins and solvents.
Uniqueness
2-(2-methylfuran-3-yl)acetaldehyde stands out due to its unique combination of an aldehyde group and a furan ring, which allows it to participate in a wide range of chemical reactions and applications. Its potential in medicinal chemistry and industrial processes further highlights its significance .
Propriétés
Formule moléculaire |
C7H8O2 |
|---|---|
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
2-(2-methylfuran-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H8O2/c1-6-7(2-4-8)3-5-9-6/h3-5H,2H2,1H3 |
Clé InChI |
RZDHAZFUANWHFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CO1)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


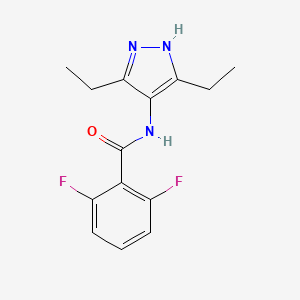

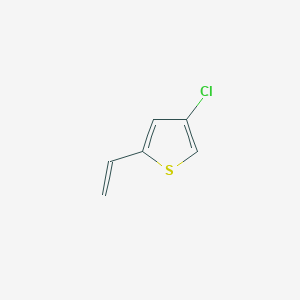
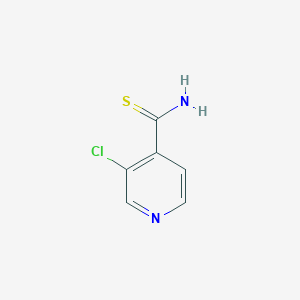
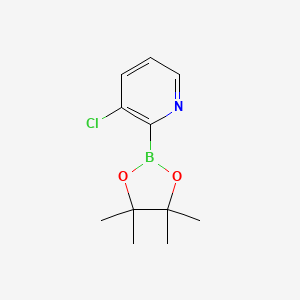
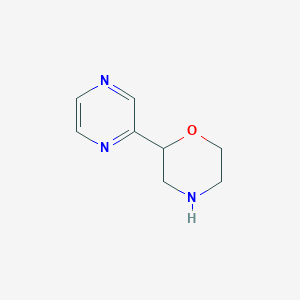
![2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamidehydrochloride](/img/structure/B13613886.png)
amine](/img/structure/B13613888.png)
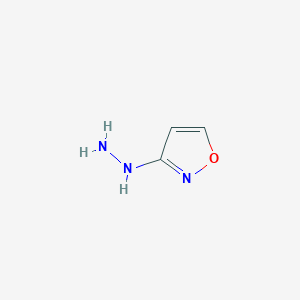
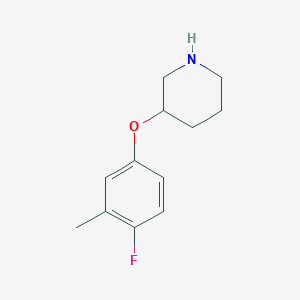

![n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine](/img/structure/B13613908.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13613915.png)
